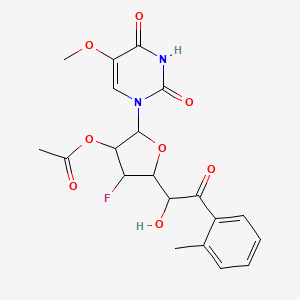![molecular formula C50H38N4 B12098760 4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile](/img/structure/B12098760.png)
4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile is a complex organic compound known for its unique photophysical properties. It is primarily used in the field of organic electronics, particularly in thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs). The compound’s structure allows it to exhibit high photoluminescence quantum yields and efficient charge-transporting capabilities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the acridine derivative: This involves the reaction of 9,9-dimethyl-9,10-dihydroacridine with a suitable halogenated benzene derivative under basic conditions.
Coupling reaction: The acridine derivative is then coupled with a phthalonitrile derivative using a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and automated purification systems are employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the acridine moiety, using electrophilic or nucleophilic reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of a suitable catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in the formation of reduced derivatives .
科学的研究の応用
4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile has a wide range of applications in scientific research:
Medicine: Explored for use in photodynamic therapy and as a fluorescent probe for detecting biological molecules.
Industry: Employed in the production of high-efficiency OLEDs and other optoelectronic devices
作用機序
The mechanism by which 4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile exerts its effects is primarily based on its ability to undergo thermally activated delayed fluorescence (TADF). This involves the reverse intersystem crossing from the triplet excited state to the singlet excited state, followed by radiative decay to the ground state, resulting in the emission of light. The molecular targets and pathways involved include the interaction with host materials in OLEDs, leading to efficient energy transfer and light emission .
類似化合物との比較
Similar Compounds
Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]sulfone: Another TADF material with similar photophysical properties but different chemical structure.
Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]methanone: A green TADF emitter with a different emission wavelength and photophysical characteristics.
Uniqueness
4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile is unique due to its specific structural features that allow for high photoluminescence quantum yields and efficient charge-transporting capabilities. Its ability to function as a blue dopant material in TADF-OLED devices sets it apart from other similar compounds .
特性
分子式 |
C50H38N4 |
|---|---|
分子量 |
694.9 g/mol |
IUPAC名 |
4,5-bis[4-(9,9-dimethylacridin-10-yl)phenyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C50H38N4/c1-49(2)41-13-5-9-17-45(41)53(46-18-10-6-14-42(46)49)37-25-21-33(22-26-37)39-29-35(31-51)36(32-52)30-40(39)34-23-27-38(28-24-34)54-47-19-11-7-15-43(47)50(3,4)44-16-8-12-20-48(44)54/h5-30H,1-4H3 |
InChIキー |
ACWZCRCBTKBMGC-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C5=C(C=C(C(=C5)C#N)C#N)C6=CC=C(C=C6)N7C8=CC=CC=C8C(C9=CC=CC=C97)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole](/img/structure/B12098705.png)


![(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12098726.png)
![2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid](/img/structure/B12098727.png)
![Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-](/img/structure/B12098733.png)

![4-[(2-Amino-3-hydroxypropanoyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid](/img/structure/B12098752.png)


![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6,7-tetrahydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12098761.png)
